XLogP3 Lipophilicity Advantage Over N1-H and N1-Methyl Analogs: A 0.3 logP Unit Increase with Concomitant TPSA Reduction
Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate (CAS 1454848-49-7) exhibits an XLogP3 of 1.8, which is 0.3 logP units higher than both the N1-H analog (CAS 1353100-91-0, XLogP3 = 1.5) and the N1-methyl analog (CAS 105486-72-4, XLogP3 = 1.5) [1][2][3]. This ~2-fold increase in lipophilicity (ΔlogP = +0.3) is accompanied by elimination of the N1-H hydrogen bond donor (HBD = 0 vs. 1) and a reduction of TPSA from 55.0 to 44.1 Ų relative to the N1-H analog [1][2]. Both changes are directionally favorable for passive membrane permeation and align with established drug-likeness guidelines (Veber's rules: TPSA < 140 Ų, rotatable bonds ≤ 10) [4].
| Evidence Dimension | Computed lipophilicity (XLogP3), hydrogen bond donor count, and topological polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 1.8; HBD = 0; TPSA = 44.1 Ų; Rotatable bonds = 4; MW = 247.09 g/mol (PubChem CID 89816380) |
| Comparator Or Baseline | N1-H analog (CAS 1353100-91-0): XLogP3 = 1.5; HBD = 1; TPSA = 55.0 Ų; Rotatable bonds = 3; MW = 219.04 g/mol. N1-methyl analog (CAS 105486-72-4): XLogP3 = 1.5; HBD = 0; Rotatable bonds = 3; MW = 233.06 g/mol. |
| Quantified Difference | ΔXLogP3 = +0.3 (vs. both N1-H and N1-methyl analogs); ΔHBD = -1 (vs. N1-H); ΔTPSA = -10.9 Ų (vs. N1-H); ΔRotatable bonds = +1 (vs. both); ΔMW = +28.05 g/mol (vs. N1-H) and +14.03 g/mol (vs. N1-methyl). |
| Conditions | Values computed by XLogP3 3.0 algorithm and Cactvs 3.4.8.18 (PubChem release 2025.04.14); all data from authoritative database computed properties [1][2][3]. |
Why This Matters
A 0.3 logP increase combined with HBD elimination and TPSA reduction translates to measurably improved passive membrane permeability for derived compound libraries, directly impacting cellular assay performance and oral bioavailability in medicinal chemistry programs.
- [1] PubChem Compound Summary CID 89816380: Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate. XLogP3-AA = 1.8, HBD = 0, TPSA = 44.1 Ų, Rotatable Bond Count = 4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/89816380 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary CID 56956181: Ethyl 3-bromo-1H-pyrazole-4-carboxylate (N1-H analog: ethyl 5-bromo-1H-pyrazole-4-carboxylate). XLogP3-AA = 1.5, HBD = 1, TPSA = 55.0 Ų, Rotatable Bond Count = 3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/56956181 (accessed 2026-04-29). View Source
- [3] AngeneChemical. 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-methyl-, ethyl ester (CAS 105486-72-4): XLogP3 = 1.5, HBD = 0, Rotatable Bond Count = 3, MW = 233.065 g/mol. https://www.angenechemical.com (accessed 2026-04-29). View Source
- [4] Veber, D. F.; Johnson, S. R.; Cheng, H. Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. J. Med. Chem. 2002, 45 (12), 2615–2623. DOI: 10.1021/jm020017n. View Source
